molecular formula C10H8ClF3 B7949328 (+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene

(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene

Cat. No.: B7949328
M. Wt: 220.62 g/mol
InChI Key: FPLLSSUBYCLEBB-DTWKUNHWSA-N
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Description

(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is an organic compound featuring a benzene ring substituted with a chlorine atom and a cyclopropyl group bearing a trifluoromethyl substituent

Chemical Reactions Analysis

Types of Reactions

(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide or alkoxide ions can replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while ring-opening reactions can produce linear or branched aliphatic compounds .

Scientific Research Applications

(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.

    Medicine: Research into its pharmacological properties may reveal new therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased biological activity . The cyclopropyl group may also contribute to the compound’s unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-(cyclopropyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Chloro-3-(trans-2-(methyl)cyclopropyl)benzene: The methyl group is less electronegative than the trifluoromethyl group, affecting the compound’s reactivity and stability.

Uniqueness

(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is unique due to the presence of both a chlorine atom and a trifluoromethyl-substituted cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-chloro-3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLLSSUBYCLEBB-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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